![molecular formula C24H23N5O3 B6581129 3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1207014-68-3](/img/structure/B6581129.png)
3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple functional groups, including a benzoxazolone, a pyridazine, and a piperazine. These groups are common in many pharmaceuticals and could potentially have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine could potentially undergo reactions with acids or bases, and the benzoxazolone might be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined through experimental testing. These properties could be influenced by factors such as the presence of polar functional groups and the overall shape of the molecule .Wissenschaftliche Forschungsanwendungen
- VU0634397-1 has been studied for its potential as a central nervous system (CNS) drug candidate. Researchers have explored its interactions with neurotransmitter receptors, ion channels, and transporters. It may modulate neuronal activity, making it relevant for conditions like epilepsy, anxiety, and neurodegenerative diseases .
- The compound’s structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly targeting kinases involved in cell proliferation and survival. Further studies are needed to validate its efficacy and safety in cancer therapy .
- VU0634397-1’s benzoxazolone scaffold may contribute to anti-inflammatory properties. It could inhibit pro-inflammatory cytokines or modulate immune responses. Such effects could be valuable in autoimmune diseases or chronic inflammatory conditions .
- Some studies have explored the cardiovascular effects of VU0634397-1. Its impact on ion channels (e.g., potassium channels) and vascular smooth muscle cells warrants investigation for potential cardiovascular therapies .
- The compound’s piperazine moiety and benzoxazolone core may influence metabolic pathways. Researchers have examined its effects on adipogenesis, glucose metabolism, and lipid homeostasis. It could be relevant for obesity management or type 2 diabetes .
- VU0634397-1’s ability to modulate neurotransmitter systems has led to investigations in neuroprotection and cognitive enhancement. It may enhance memory, learning, or synaptic plasticity. These properties could be harnessed for neurodegenerative disorders or cognitive decline .
Neuropharmacology and CNS Disorders
Anticancer Properties
Anti-Inflammatory and Immunomodulatory Effects
Cardiovascular Applications
Metabolic Disorders and Obesity
Neuroprotection and Cognitive Enhancement
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-17-6-2-3-7-18(17)19-10-11-22(26-25-19)27-12-14-28(15-13-27)23(30)16-29-20-8-4-5-9-21(20)32-24(29)31/h2-11H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTLQKFEZPWNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.